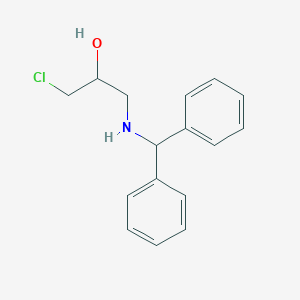

(2-Etil-4-metil-1,3-tiazol-5-IL)metanol

Descripción general

Descripción

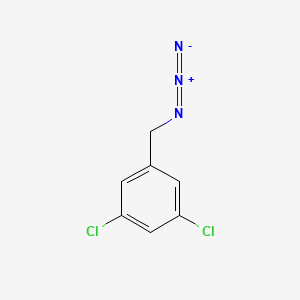

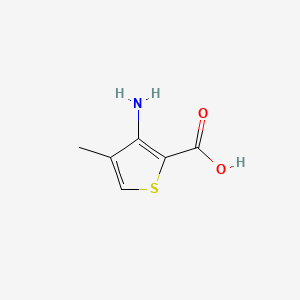

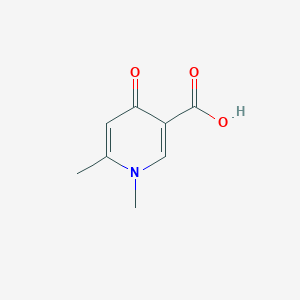

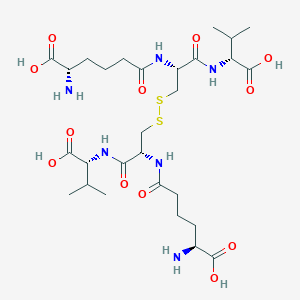

The compound "(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol" is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. Thiazoles are known for their importance in medicinal chemistry and as intermediates in the synthesis of various compounds. Although the specific compound is not directly synthesized or analyzed in the provided papers, related thiazole derivatives and their synthesis methods are discussed, which can provide insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its copper complex is achieved through crystallization and reaction with copper nitrate, respectively . These methods suggest that the synthesis of "(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol" could also involve cyclization reactions and the use of metal salts.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can influence the overall geometry and electronic properties of the molecule. X-ray diffraction analysis is often used to confirm the structure of synthesized compounds, as seen in the study of methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate . The crystal structure of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol reveals a complex geometry, which could be indicative of the structural intricacies that might be expected in "(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol" .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and coordination with metal ions. The copper complex of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol demonstrates the ability of thiazole derivatives to form coordination compounds with metals, which could be relevant for the compound of interest . Additionally, the multicomponent condensation reactions to form N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines indicate the reactivity of thiazole derivatives with amines and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents attached to the thiazole ring. For example, the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems indicate the influence of the thiazole moiety on the molecule's conformational stability . The magnetic susceptibility and electron paramagnetic resonance (EPR) spectroscopy of the copper complex provide insights into the magnetic properties that could be exhibited by thiazole derivatives with metal coordination .

Aplicaciones Científicas De Investigación

Actividades farmacéuticas y biológicas

Se ha descubierto que los tiazoles tienen una amplia gama de actividades farmacéuticas y biológicas. Se han utilizado en el desarrollo de diversos fármacos debido a sus actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras . Por ejemplo, aparecen en la bacitracina, los antibióticos de penicilina y varios fármacos sintéticos como la sulfatiazol, un fármaco sulfamídico de acción corta .

Aplicaciones agroquímicas

Los tiazoles y sus derivados han encontrado aplicaciones en el campo de los agroquímicos . Se pueden utilizar en el desarrollo de pesticidas y otros productos químicos agrícolas.

Aplicaciones industriales

En el sector industrial, los tiazoles se pueden utilizar en la producción de fotosensibilizadores, vulcanización de caucho, cristales líquidos, sensores, protectores solares, catalizadores, tintes, pigmentos y cromóforos .

Sensibilizadores fotográficos

Los tiazoles se pueden utilizar como sensibilizadores fotográficos . Pueden aumentar la sensibilidad de las películas y los papeles fotográficos a la luz, mejorando así la calidad de la imagen.

Propiedades antioxidantes

Se ha descubierto que los tiazoles tienen propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, evitando así el estrés oxidativo y los problemas de salud relacionados.

Propiedades antimicrobianas

Se ha descubierto que los tiazoles tienen propiedades antimicrobianas significativas . Pueden inhibir el crecimiento o matar microorganismos, lo que los hace útiles en el tratamiento de diversas infecciones.

Propiedades anticancerígenas

Se ha descubierto que los tiazoles tienen propiedades anticancerígenas . Pueden inhibir el crecimiento de las células cancerosas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anticancerígenos.

Propiedades anti-Alzheimer

Se ha descubierto que los tiazoles tienen propiedades anti-Alzheimer . Potencialmente se pueden utilizar en el tratamiento de la enfermedad de Alzheimer, un trastorno neurodegenerativo caracterizado por una pérdida progresiva de la memoria y un deterioro cognitivo.

Safety and Hazards

The safety data sheet for “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol” advises against breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Direcciones Futuras

Research on thiazole derivatives, including “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol”, is ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions of research on this compound could include further exploration of its biological activities and potential applications in medicine.

Propiedades

IUPAC Name |

(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELFLNFBTDIHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568118 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137267-28-8 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)